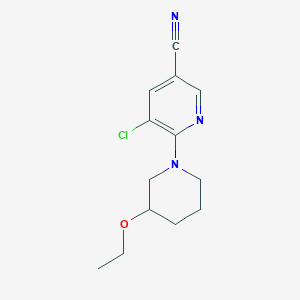

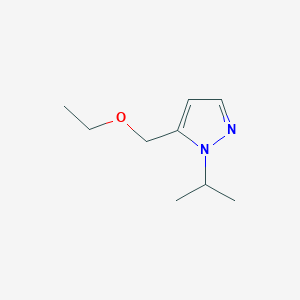

N-(2-(dimethylamino)pyrimidin-5-yl)-2-phenoxyacetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Pyrimidines are a class of organic compounds characterized by a six-membered ring with two nitrogen atoms and four carbon atoms. They are fundamental components of nucleic acids (DNA and RNA). Pyrimidines can be modified in various ways to create a wide range of compounds with diverse properties .

Synthesis Analysis

The synthesis of pyrimidines can involve several methods, including the Biginelli reaction, which involves the reaction of an aldehyde, a β-keto ester, and urea . Another common method is the reaction of amidines with α-haloketones .Molecular Structure Analysis

The molecular structure of pyrimidines consists of a six-membered ring with two nitrogen atoms at positions 1 and 3 and four carbon atoms. Substituents can be added at various positions on the ring, leading to a wide range of compounds .Chemical Reactions Analysis

Pyrimidines can undergo various chemical reactions, including alkylation, acylation, halogenation, and nitration. The reactivity of a pyrimidine derivative depends on the nature and position of its substituents .Physical And Chemical Properties Analysis

The physical and chemical properties of a pyrimidine derivative depend on its specific structure. For example, the compound “(2-(Dimethylamino)pyrimidin-5-yl)methanol” has a molecular weight of 153.18 and is a solid at room temperature .Wissenschaftliche Forschungsanwendungen

Radioligand Synthesis for Imaging

Radiosynthesis of selective radioligands, such as [18F]PBR111, for imaging the translocator protein (18 kDa) with positron emission tomography (PET) represents a significant application area. These radioligands, including compounds within the 2-phenylpyrazolo[1,5-a]pyrimidineacetamide series, are crucial for in vivo imaging, providing insights into various neurological conditions (Dollé et al., 2008).

Antitumor and Antimicrobial Agents

Synthesis and biological evaluation of substituted [18F]imidazo[1,2-a]pyridines and [18F]pyrazolo[1,5-a]pyrimidines for studying peripheral benzodiazepine receptors using PET have shown high in vitro affinity and selectivity. These compounds' distribution in biodistribution studies suggests potential applications in evaluating neurodegenerative disorders (Fookes et al., 2008).

Cyclin-Dependent Kinase Inhibitors

Research on 2-anilino-4-(thiazol-5-yl)pyrimidine CDK inhibitors highlights the synthesis, SAR analysis, X-ray crystallography, and biological activity of these compounds. They represent a class of ATP-antagonistic CDK2 inhibitors with significant antiproliferative and proapoptotic effects, consistent with cellular CDK2 and CDK9 inhibition (Wang et al., 2004).

Antifungal and Antibacterial Activity

Studies on the antifungal effect of some 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine derivatives have demonstrated their potential as biologically active antifungal agents against types of fungi such as Aspergillus terreus and Aspergillus niger. This research underlines the utility of dimethylpyrimidin-derivatives in developing new antifungal treatments (Jafar et al., 2017).

Photophysical Properties and pH-Sensing Applications

The design, synthesis, and application of pyrimidine-phthalimide derivatives for pH-sensing highlight the innovative use of dimethylamino-substituted compounds. These derivatives exhibit solid-state fluorescence emission and positive solvatochromism, showcasing their potential in developing novel colorimetric pH sensors and logic gates (Yan et al., 2017).

Wirkmechanismus

Safety and Hazards

The safety and hazards associated with a pyrimidine derivative would depend on its specific structure. For example, “(2-(Dimethylamino)pyrimidin-5-yl)boronic acid” is associated with hazard statements H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[2-(dimethylamino)pyrimidin-5-yl]-2-phenoxyacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O2/c1-18(2)14-15-8-11(9-16-14)17-13(19)10-20-12-6-4-3-5-7-12/h3-9H,10H2,1-2H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUCFLRSLWUEDQR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=C(C=N1)NC(=O)COC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-[[4-[(2,5-dimethylphenyl)sulfonylamino]benzoyl]amino]-4-(4-fluorophenyl)thiophene-3-carboxylate](/img/structure/B2957260.png)

![N-[(2Z)-4-[(1E)-(hydroxyimino)methyl]-4-methyl-1,3-dithiolan-2-ylidene]propan-2-amine](/img/structure/B2957267.png)

![5-Fluoro-4-methyl-6-[4-(2-phenoxyethylsulfonyl)piperazin-1-yl]pyrimidine](/img/structure/B2957268.png)

![1-((3,4-dimethylphenyl)sulfonyl)-3-((tetrahydrofuran-2-yl)methyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2957271.png)

![[(4-Ethoxyphenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B2957272.png)

![4-Chloro-3-methylpyrazolo[1,5-a]pyrazine](/img/structure/B2957274.png)

thiazine](/img/structure/B2957278.png)

![4-oxo-8-phenyl-N-(thiophen-2-ylmethyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2957280.png)